molecular formula C12H7Br2NO3 B2424540 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene CAS No. 401939-89-7

2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene

Cat. No.: B2424540
CAS No.: 401939-89-7
M. Wt: 373
InChI Key: MMLNVNYMRCGVAP-UHFFFAOYSA-N
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Description

Compounds like “2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered ring with alternating single and double bonds, and they often have various functional groups attached .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like S-alkylation, which is a type of alkylation that occurs at a sulfur atom . This process can be used to introduce a variety of functional groups into a molecule.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions that a compound like this might undergo would depend on the specific functional groups present in the molecule. For example, the bromine atoms might be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. These might include measuring its boiling point, melting point, and density .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Medical Intermediates : 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, serves as an intermediate in producing medicines like dofetilide, used for treating arrhythmia. The synthesis involves the Williamson Reaction, highlighting the role of such compounds in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
  • Ultrasound-Assisted Preparation : The preparation of 1-butoxy-4-nitrobenzene, another related compound, using ultrasound and phase-transfer catalysis, underscores the potential of using similar methods for synthesizing compounds like 2-Bromo-1-(4-bromophenoxy)-4-nitrobenzene (K. Harikumar & V. Rajendran, 2014).

Material Science and Engineering

  • Polymer Solar Cells : 1-Bromo-4-Nitrobenzene has been used in polymer solar cells, suggesting potential applications of this compound in enhancing solar cell performance through the formation of electron transfer complexes (G. Fu et al., 2015).

Environmental Applications

  • Degradation of Pollutants : Research on the degradation of nitrobenzene using Fenton's reagent shows that similar compounds can be involved in the breakdown of environmental pollutants, indicating possible applications in wastewater treatment and pollution control (L. Carlos et al., 2008).

Electrochemistry

  • Electrochemical Reactions : Studies on the electrochemical reduction of nitrobenzene and similar compounds in ionic liquids reveal insights into the electrochemical behaviors of halogenated nitrobenzenes, which could inform the development of electrochemical sensors or synthesis processes (D. Silvester et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. Generally, compounds with bromine atoms can be hazardous and require careful handling .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

2-bromo-1-(4-bromophenoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLNVNYMRCGVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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